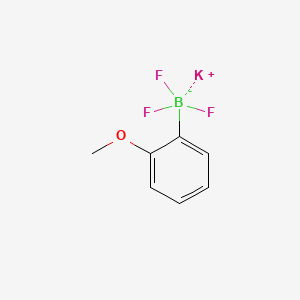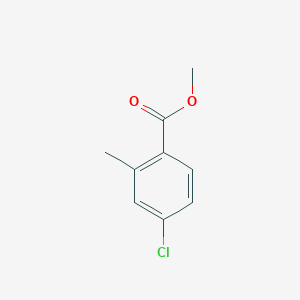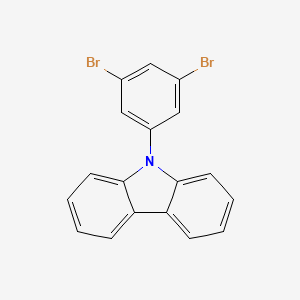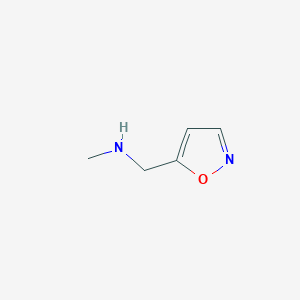
Trifluoroborato de (2-metoxifenil)potasio
Descripción general
Descripción
Potassium (2-Methoxyphenyl)trifluoroborate is an organoboron compound with the molecular formula C7H7BF3KO and a molecular weight of 214.04 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
Aplicaciones Científicas De Investigación
Potassium (2-Methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Potassium (2-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(2-methoxyphenyl)borate, is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The primary targets of this compound are unsaturated alkyl or aryl groups .
Mode of Action
Potassium (2-Methoxyphenyl)trifluoroborate interacts with its targets by undergoing a process known as epoxidation. This process involves the addition of an oxygen atom to a carbon-carbon double bond in the target molecule . The result is a three-membered cyclic ether known as an epoxide. This reaction proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The biochemical pathways affected by Potassium (2-Methoxyphenyl)trifluoroborate are those involving unsaturated alkyl or aryl groups. The compound’s action results in the formation of epoxides, which can further react in various biochemical pathways. For example, epoxides can be opened by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds .
Pharmacokinetics
Like other organotrifluoroborates, it is expected to have good stability and reactivity, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of Potassium (2-Methoxyphenyl)trifluoroborate’s action are primarily the formation of epoxides from unsaturated alkyl or aryl groups . These epoxides can further participate in various biochemical reactions, leading to the formation of new molecules.
Action Environment
The action, efficacy, and stability of Potassium (2-Methoxyphenyl)trifluoroborate can be influenced by various environmental factors. For instance, the presence of a suitable metal catalyst is crucial for the compound’s role in cross-coupling reactions . Additionally, factors such as temperature, pH, and the presence of other reactants can also impact the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium (2-Methoxyphenyl)trifluoroborate can be synthesized through the reaction of 2-methoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves mixing the boronic acid with potassium bifluoride in an appropriate solvent, followed by heating to facilitate the formation of the trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium (2-Methoxyphenyl)trifluoroborate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Potassium (2-Methoxyphenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts with electrophiles without the need for transition-metal catalysts .
Common Reagents and Conditions: In Suzuki-Miyaura coupling reactions, this compound reacts with aryl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction typically occurs in an aqueous or alcoholic solvent at elevated temperatures .
Major Products: The major products formed from these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparación Con Compuestos Similares
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness: Potassium (2-Methoxyphenyl)trifluoroborate is unique due to its methoxy substituent at the ortho position, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects play a crucial role .
Propiedades
IUPAC Name |
potassium;trifluoro-(2-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPOOXJHKETAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635604 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236388-46-8 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-methoxyphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)










